molecular formula C16H11Cl2FO2 B1668614 1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid CAS No. 749269-83-8

1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid

Cat. No. B1668614
M. Wt: 325.2 g/mol
InChI Key: LIYLTQQDABRNRX-UHFFFAOYSA-N
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Description

The compound “1-(3’,4’-Dichloro-2-fluoro(1,1’-biphenyl)-4-yl)cyclopropanecarboxylic acid” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond. This biphenyl group is substituted with two chlorine atoms, one fluorine atom, and a cyclopropanecarboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the biphenyl group), halogen atoms (chlorine and fluorine), and a carboxylic acid group attached to a cyclopropane ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the halogen atoms and the carboxylic acid group. The halogen atoms might undergo substitution reactions, while the carboxylic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of halogen atoms and a carboxylic acid group could affect its polarity, solubility, and boiling/melting points .

Scientific Research Applications

Alzheimer's Disease Research

1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid, also known as CHF5074, has been evaluated for its effects on brain β-amyloid pathology and spatial memory in transgenic mice expressing mutations of human amyloid precursor protein. This research suggests potential applications in Alzheimer's disease treatment or study (Imbimbo et al., 2009).

Synthesis and Ionization Study

The synthesis and ionization of compounds related to 1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid have been documented. This includes the study of the synthesis of 1,1-dichloro and 1,1-difluoronaphtho[b]cyclopropenes, which are structurally related to the compound (Müller & Thi, 1981).

Antibacterial Agent Synthesis

Compounds structurally similar to 1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid have been synthesized and studied for potential antibacterial activities. This includes the synthesis of new fluoro-containing thiadiazolotriazinones, indicating possible applications in developing new antibacterial agents (Holla et al., 2003).

Antimicrobial Activity Studies

The synthesis of cyclopropanecarboxylic acid derivatives, which are structurally related to the compound , has shown promising results in antimicrobial activity studies. These derivatives have been evaluated for their potential as antimicrobial agents (Tian et al., 2009).

properties

IUPAC Name

1-[4-(3,4-dichlorophenyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FO2/c17-12-4-1-9(7-13(12)18)11-3-2-10(8-14(11)19)16(5-6-16)15(20)21/h1-4,7-8H,5-6H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYLTQQDABRNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225901
Record name 1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid
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Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid

CAS RN

749269-83-8
Record name CHF 5074
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Record name 1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid
Source EPA DSSTox
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Record name 1-(3',4'-DICHLORO-2-FLUOROBIPHENYL-4-YL) CYCLOPROPANECARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

1-(3′,4′-dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanenitrile (14.3 g, 0.047 mol) was dissolved in a mixture of methanol (143 ml) and water (71.5 ml), potassium hydroxide (35.1 g, 0.563 mol) was added portion-wise, and the mixture was refluxed for 48 hours. The reaction mixture was cooled and poured in a solution of aqueous hydrogen chloride 36% (57 ml) in water (57 ml) at 20 to 25° C. The suspension was stirred and filtered; the solid was repeatedly washed with water and dried at 40° C. under vacuum. The crude product was dissolved in refluxing 2-propanol (178 ml), the solution was mixed with activated carbon (0.3 g), stirred at reflux and filtered, concentrated and mixed with n-heptane (116 ml). The hot solution was cooled to 0 to 5° C. and the crystallized solid was filtered, washed with 2-propanol, and dried at 40° C. under vacuum. The compound 1-(3′,4′-dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid was obtained as a white powder (10.3 g, 68% yield).
Name
1-(3′,4′-dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanenitrile
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
143 mL
Type
reactant
Reaction Step One
Name
Quantity
71.5 mL
Type
solvent
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Name
Quantity
57 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid
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1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid
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1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid
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1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid
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1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid
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1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid

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